molecular formula C9H12ClN3O3 B2447786 6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 730997-77-0

6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2447786
CAS RN: 730997-77-0
M. Wt: 245.66
InChI Key: BFRSUNXCACCUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” has a molecular formula of C11H16ClN3O3 . The average mass is 273.716 Da and the monoisotopic mass is 273.088013 Da .

Scientific Research Applications

Chemical Reactions and Syntheses

  • Formation of Azomethine Ylides and Pyrimido[4,5-b]azepine Derivatives : The compound reacts with α-amino acid derivatives to form azomethine ylides through condensation processes. It also leads to pyrimido[4,5-b]azepine derivatives via an intramolecular ene reaction with N-unsubstituted amino acid derivatives (Inazumi et al., 1994).
  • Thermal Ene Reaction : It undergoes a thermal ene reaction leading to pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994).
  • Synthesis of Bioactive Heterocycles : This compound is involved in the synthesis of various bioactive heterocycles, demonstrating its utility in the creation of potentially therapeutic agents (Majumdar & Bhattacharyya, 2001).
  • Formation of Pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine Derivatives : It reacts with 1,3-diketones leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives (Tsupak et al., 2003).
  • Analytical Studies : Analytical studies of similar compounds provide insights into the properties and potential applications of these derivatives in various fields, including pharmaceuticals (Barakat et al., 2018).
  • Nano Fe2O3@SiO2–SO3H Catalyst Application : The compound is used in a multi-component reaction as a catalyst, demonstrating its role in facilitating complex chemical reactions (Ghashang et al., 2017).
  • Cleavage by Nucleophiles : Its interaction with primary amines yields various derivative compounds, indicating its reactivity and potential for creating diverse chemical structures (Clark & Morton, 1974).

properties

IUPAC Name

6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3/c1-4(10)6(14)5-7(11)12(2)9(16)13(3)8(5)15/h4H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSUNXCACCUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(N(C(=O)N(C1=O)C)C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-(2-chloropropanoyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.